molecular formula C16H13N5O B2858489 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 440322-90-7

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one

Cat. No.: B2858489
CAS No.: 440322-90-7
M. Wt: 291.314
InChI Key: LJIJJTUWTVJJSZ-UHFFFAOYSA-N
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Description

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is a heterocyclic compound that belongs to the triazoloquinazoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-benzyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate, followed by the addition of an appropriate amine to form the triazoloquinazoline ring system. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound may interfere with cellular signaling pathways, leading to altered cellular responses. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

IUPAC Name

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c17-20-14(10-11-6-2-1-3-7-11)19-21-15(22)12-8-4-5-9-13(12)18-16(20)21/h1-9H,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIJJTUWTVJJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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